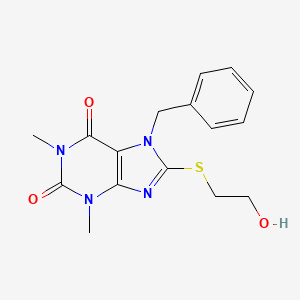

7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound that belongs to the class of purine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study by Chłoń-Rzepa et al. (2013) focused on a series of purine-2,6-dione derivatives, including compounds structurally related to the mentioned chemical, to explore their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These compounds were evaluated for potential psychotropic activity, revealing that certain derivatives exhibit anxiolytic and antidepressant properties. The research highlights the importance of chemical modifications in the purine-2,6-dione structure for designing new ligands with desired biological activities (Chłoń-Rzepa et al., 2013).

Structural and Conformational Analysis

Karczmarzyk et al. (1995) conducted a study on a compound with structural similarities, focusing on its molecular geometry and hydrogen bonding network. The research provided detailed insights into the conformational aspects of the purine system and its substituents, contributing to a deeper understanding of how structural features may influence biological activity and receptor interactions (Karczmarzyk et al., 1995).

Analgesic Activity of Purine Derivatives

Zygmunt et al. (2015) explored the analgesic and anti-inflammatory properties of a group of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which are related to the chemical . This study revealed significant analgesic activity in tested compounds, suggesting their potential as new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Synthetic Approaches and Chemical Modifications

Research by Gobouri (2020) on the synthesis of new purine derivatives, including those bearing a 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione structure, provides insights into synthetic methodologies and the potential for generating diverse chemical entities for further biological evaluation. This study underscores the versatility of purine chemistry in generating compounds with varied biological activities (Gobouri, 2020).

properties

IUPAC Name |

7-benzyl-8-(2-hydroxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-18-13-12(14(22)19(2)16(18)23)20(15(17-13)24-9-8-21)10-11-6-4-3-5-7-11/h3-7,21H,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCSQCCQRLTHLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCO)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2404567.png)

![1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2404570.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2404575.png)

![Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2404577.png)

![1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2404578.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/no-structure.png)

![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2404585.png)

![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)

![1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester](/img/structure/B2404588.png)

![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)